![molecular formula C8H10IN B3049648 5-Iodo-2,3,4-trimethylpyridine CAS No. 2140305-94-6](/img/structure/B3049648.png)
5-Iodo-2,3,4-trimethylpyridine
Overview
Description
5-Iodo-2,3,4-trimethylpyridine is a chemical compound with the molecular formula C8H10IN . It is a solid substance and has a molecular weight of 247.08 .
Molecular Structure Analysis
The InChI code for 5-Iodo-2,3,4-trimethylpyridine is 1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3 . This indicates that the compound has a pyridine ring with three methyl groups and one iodine atom attached to it.Physical And Chemical Properties Analysis
5-Iodo-2,3,4-trimethylpyridine is a solid substance . It has a molecular weight of 247.08 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis of Multifunctional Pyridine Derivatives
Iodopyridines, including 5-Iodo-2,3,4-trimethylpyridine, are often used as valuable building blocks in the production of multifunctional pyridine derivatives . These derivatives have a wide range of applications in various fields of life sciences and pharmaceuticals .
Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors
2-Iodopyridine, a type of iodopyridine, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . While not directly related to 5-Iodo-2,3,4-trimethylpyridine, this application demonstrates the versatility of iodopyridines in biochemical research.
Synthesis of Pyridine Alkaloids
3-Iodopyridine, another isomer of iodopyridine, has been used in the synthesis of pyridine alkaloids . These alkaloids include theonelladins C, niphatesine C, xestamine D, and theonelladins D .
Production of 3-Phenylphenazopyridine
3-Iodopyridine-2,6-diamine, an intermediate produced using 3-Iodopyridine, is used in the manufacture of 3-Phenylphenazopyridine . This compound is utilized for the treatment of urinary tract pain .
Research in Material Science and Chemical Synthesis
5-Iodo-2,3,4-trimethylpyridine, like other iodopyridines, can be used in various areas of research including material science and chemical synthesis . The specific applications in these fields would depend on the research objectives and the properties of the compound.
Chromatography and Analytical Research
The use of iodopyridines, including 5-Iodo-2,3,4-trimethylpyridine, extends to chromatography and analytical research . These compounds can be used as standards or reagents in various analytical techniques.
properties
IUPAC Name |
5-iodo-2,3,4-trimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REILAGUVLPLNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299438 | |
Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,3,4-trimethylpyridine | |
CAS RN |
2140305-94-6 | |
Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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